N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19993097
InChI: InChI=1S/C20H23N5O3/c21-19(27)15-6-8-16(9-7-15)23-18(26)14-22-20(28)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9H,10-14H2,(H2,21,27)(H,22,28)(H,23,26)
SMILES:
Molecular Formula: C20H23N5O3
Molecular Weight: 381.4 g/mol

N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

CAS No.:

Cat. No.: VC19993097

Molecular Formula: C20H23N5O3

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide -

Specification

Molecular Formula C20H23N5O3
Molecular Weight 381.4 g/mol
IUPAC Name N-[2-(4-carbamoylanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
Standard InChI InChI=1S/C20H23N5O3/c21-19(27)15-6-8-16(9-7-15)23-18(26)14-22-20(28)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9H,10-14H2,(H2,21,27)(H,22,28)(H,23,26)
Standard InChI Key LYWOKKMTULHJMZ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)C(=O)N

Introduction

The compound N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a synthetic organic molecule characterized by a piperazine ring, a phenyl group, and functional groups including amides and carbamoyl moieties. This structure suggests potential applications in medicinal chemistry, particularly in drug design targeting central nervous system (CNS) disorders or other therapeutic areas.

Synthesis Pathway

The synthesis of this compound may involve:

  • Formation of the Piperazine Core: Starting with commercially available piperazine derivatives, selective alkylation introduces the phenyl group.

  • Amide Bond Formation: The phenylpiperazine reacts with an acylating agent (e.g., an activated ester or acid chloride) to form the carboxamide linkage.

  • Coupling with Carbamoylphenyl Derivative: The final step involves coupling the intermediate with a carbamoyl-substituted aromatic amine under mild conditions to preserve functional group integrity.

Biological Activity

Compounds containing piperazine and phenyl groups are frequently explored for their pharmacological properties. Potential activities include:

  • CNS Activity: The presence of the piperazine ring is common in psychoactive drugs, suggesting possible applications as antidepressants or antipsychotics.

  • Anticonvulsant Properties: Similar derivatives have shown efficacy in seizure models, as indicated by studies on related compounds .

  • Binding to Receptors or Ion Channels: The structural motifs suggest interactions with G-protein-coupled receptors (GPCRs) or ion channels.

Applications and Research Potential

This compound's structure aligns with several research areas:

  • Medicinal Chemistry: Optimization for CNS disorders such as epilepsy, anxiety, or depression.

  • Structure-Activity Relationship (SAR) Studies: Modifications at the piperazine or phenyl positions could enhance potency or selectivity for biological targets .

  • Drug Discovery Screening: Evaluation in receptor binding assays or enzymatic inhibition studies.

Comparative Analysis with Related Compounds

Compound NameKey Functional GroupsBiological Activity
N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide Piperazine, Phenyl, AmideAnticonvulsant
N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide Methoxyphenyl, AcetamideAntimicrobial
N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamideCarbamoylphenyl, PiperazineCNS-targeted potential

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